[(2R,4aR,6S,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl] benzyl carbonate
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Overview
Description
The compound “[(2R,4aR,6S,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl] benzyl carbonate” is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a pyrano[3,2-d][1,3]dioxin ring system, which is known for its stability and reactivity. The presence of multiple hydroxyl groups and a benzyl carbonate moiety further enhances its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “[(2R,4aR,6S,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl] benzyl carbonate” typically involves multi-step organic reactions. One common approach is to start with a protected glucopyranoside as a building block. The synthesis may include steps such as:
Protection of Hydroxyl Groups: Using protecting groups like benzylidene to safeguard hydroxyl functionalities during subsequent reactions.
Formation of the Pyrano[3,2-d][1,3]dioxin Ring: This can be achieved through cyclization reactions involving appropriate reagents and catalysts.
Introduction of the Benzyl Carbonate Moiety: This step often involves the reaction of the intermediate with benzyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
“[(2R,4aR,6S,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl] benzyl carbonate” can undergo various chemical reactions, including:
Substitution: The benzyl carbonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2 (Hydrogen peroxide)
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
“[(2R,4aR,6S,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl] benzyl carbonate” has several scientific research applications:
Mechanism of Action
The mechanism of action of “[(2R,4aR,6S,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl] benzyl carbonate” involves its interaction with specific molecular targets and pathways. The hydroxyl groups and benzyl carbonate moiety can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity. The compound’s unique structure allows it to fit into active sites of enzymes, influencing biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
Phenyl 4,6-O-benzylidene-1-thio-β-D-glucoside: A protected glucopyranoside used in carbohydrate synthesis.
Methyl 4,6-O-(4-methoxybenzylidene)-α-D-glucopyranoside: Another glucopyranoside derivative with similar protective groups.
Uniqueness
“[(2R,4aR,6S,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl] benzyl carbonate” stands out due to its unique combination of a pyrano[3,2-d][1,3]dioxin ring system and benzyl carbonate moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C16H20O8 |
---|---|
Molecular Weight |
340.32 g/mol |
IUPAC Name |
[(2R,4aR,6S,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl] benzyl carbonate |
InChI |
InChI=1S/C16H20O8/c1-9-20-8-11-14(22-9)12(17)13(18)15(23-11)24-16(19)21-7-10-5-3-2-4-6-10/h2-6,9,11-15,17-18H,7-8H2,1H3/t9-,11-,12-,13-,14-,15+/m1/s1 |
InChI Key |
ZJVGTDUSAUCMKD-NUPQKNFTSA-N |
Isomeric SMILES |
C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)OC(=O)OCC3=CC=CC=C3)O)O |
Canonical SMILES |
CC1OCC2C(O1)C(C(C(O2)OC(=O)OCC3=CC=CC=C3)O)O |
Origin of Product |
United States |
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